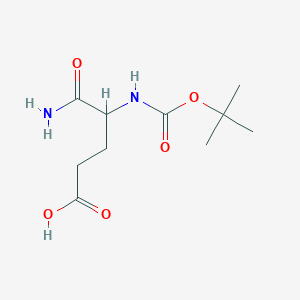

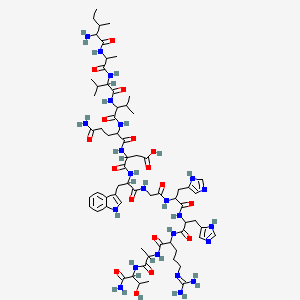

![molecular formula C23H26N4O3 B13384803 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B13384803.png)

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LY3023414 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. This compound is designed to target and inhibit class I phosphoinositide 3-kinase isoforms, mammalian target of rapamycin complex 1 and 2, and DNA-dependent protein kinase, making it a potent agent in the treatment of various cancers .

Preparation Methods

The synthesis of LY3023414 involves the creation of a complex fused imidazoquinolinone structure. The synthetic route typically includes the formation of the imidazole ring followed by its fusion with a quinoline ring system. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and stability .

Chemical Reactions Analysis

LY3023414 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the imidazoquinolinone structure.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the imidazoquinolinone core

Scientific Research Applications

LY3023414 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase/mammalian target of rapamycin pathway.

Biology: Helps in understanding cell growth, survival, motility, and metabolism.

Medicine: Currently being evaluated in phase I and II clinical trials for the treatment of various human malignancies, including breast, colon, ovarian, and prostate cancers

Mechanism of Action

LY3023414 exerts its effects by potently and selectively inhibiting class I phosphoinositide 3-kinase isoforms, mammalian target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This inhibition leads to the blockade of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently altered in cancer cells. By inhibiting this pathway, LY3023414 induces G1 cell-cycle arrest and apoptosis, thereby impeding tumor growth and proliferation .

Comparison with Similar Compounds

LY3023414 is unique in its dual inhibition of both phosphoinositide 3-kinase and mammalian target of rapamycin, which distinguishes it from other compounds that target only one of these kinases. Similar compounds include:

BEZ235: Another dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor but with different pharmacokinetic properties.

GDC-0980: A dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor with a different chemical structure.

BKM120: A selective phosphoinositide 3-kinase inhibitor without mammalian target of rapamycin inhibition. LY3023414’s high solubility across a wide pH range and its intermittent target inhibition (“quick-on/quick-off” effect) make it particularly effective in clinical settings

Properties

Molecular Formula |

C23H26N4O3 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3 |

InChI Key |

ACCFLVVUVBJNGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)

![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384764.png)

![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)

![Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate](/img/structure/B13384771.png)

![Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B13384790.png)

![(2R,3S)-3-(tert-butoxy)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B13384805.png)